Cas no 45434-72-8 ((3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI) ))
(3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI) ) Chemical and Physical Properties
Names and Identifiers
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- (3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI) )
- 3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI)
- 3,4-Pyrrolidinediamine, (3R,4S)-rel-
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- Inchi: 1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2/t3-,4+
- InChI Key: WCOQAGPRGRKKLM-ZXZARUISSA-N
- SMILES: N1C[C@H](N)[C@H](N)C1
(3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI) ) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7578378-0.05g |
(3R,4S)-pyrrolidine-3,4-diamine |
45434-72-8 | 95.0% | 0.05g |
$959.0 | 2025-02-24 | |
| Enamine | EN300-7578378-0.1g |
(3R,4S)-pyrrolidine-3,4-diamine |
45434-72-8 | 95.0% | 0.1g |
$1005.0 | 2025-02-24 | |
| Enamine | EN300-7578378-0.25g |
(3R,4S)-pyrrolidine-3,4-diamine |
45434-72-8 | 95.0% | 0.25g |
$1051.0 | 2025-02-24 | |
| Enamine | EN300-7578378-0.5g |
(3R,4S)-pyrrolidine-3,4-diamine |
45434-72-8 | 95.0% | 0.5g |
$1097.0 | 2025-02-24 | |
| Enamine | EN300-7578378-1.0g |
(3R,4S)-pyrrolidine-3,4-diamine |
45434-72-8 | 95.0% | 1.0g |
$1142.0 | 2025-02-24 | |
| Enamine | EN300-7578378-2.5g |
(3R,4S)-pyrrolidine-3,4-diamine |
45434-72-8 | 95.0% | 2.5g |
$2240.0 | 2025-02-24 | |
| Enamine | EN300-7578378-5.0g |
(3R,4S)-pyrrolidine-3,4-diamine |
45434-72-8 | 95.0% | 5.0g |
$3313.0 | 2025-02-24 | |
| Enamine | EN300-7578378-10.0g |
(3R,4S)-pyrrolidine-3,4-diamine |
45434-72-8 | 95.0% | 10.0g |
$4914.0 | 2025-02-24 |
(3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI) ) Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI) )
Comprehensive Overview of (3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI)) (CAS No. 45434-72-8): Properties, Applications, and Industry Insights
The compound (3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI)), identified by its CAS No. 45434-72-8, is a stereochemically defined pyrrolidine derivative with significant relevance in pharmaceutical and chemical research. This chiral diamine structure, characterized by its (3R,4S)-relative configuration, serves as a versatile building block in asymmetric synthesis and drug development. Its unique pyrrolidine backbone and diamine functionality enable diverse applications, from catalysis to bioactive molecule design, aligning with current trends in green chemistry and precision medicine.
In recent years, the demand for chiral auxiliaries and stereoselective synthons like (3R,4S)-3,4-Pyrrolidinediamine has surged, driven by the pharmaceutical industry's focus on enantiomerically pure APIs (Active Pharmaceutical Ingredients). Researchers frequently search for "CAS 45434-72-8 solubility" or "pyrrolidinediamine derivatives in drug discovery," reflecting its role in optimizing drug efficacy while minimizing side effects. The compound's hydrogen-bonding capacity and rigid cyclic structure make it particularly valuable for designing GPCR-targeting ligands and enzyme inhibitors, addressing hot topics like neurodegenerative disease therapeutics and oncology small molecules.
Synthetic routes to 45434-72-8 often involve asymmetric hydrogenation or enzymatic resolution, methods gaining traction due to their atom economy and compliance with ICH Q11 guidelines. Analytical techniques such as chiral HPLC and X-ray crystallography are critical for verifying its stereochemical purity—a key concern for users searching "how to characterize pyrrolidinediamine stereoisomers." The compound's logP (~0.8) and pKa values (predicted 9.2 and 10.5 for the amine groups) influence its blood-brain barrier permeability, making it relevant to CNS drug design discussions.
Beyond pharmaceuticals, (3R,4S)-3,4-Pyrrolidinediamine finds utility in advanced material science, particularly in designing self-assembling molecular architectures and chelating ligands for transition metal catalysts. This aligns with growing interest in "sustainable catalysis" and "bio-based polymers," as evidenced by patent analyses showing increased applications in CO2 fixation and biodegradable plastics. Its bidentate coordination capability supports development of non-toxic antifouling agents—a trending alternative to traditional biocides.
Regulatory and safety profiles of CAS 45434-72-8 are frequently queried, with REACH compliance and OECD test guidelines being key considerations. The compound's low ecotoxicity (predicted) and ready biodegradability make it attractive for green chemistry initiatives. Recent publications highlight its potential in photoredox catalysis systems, addressing the search trend for "visible-light-mediated transformations"—a cutting-edge area in energy-efficient synthesis.
From a commercial perspective, 45434-72-8 occupies a niche but growing market segment. Procurement queries often include "bulk (3R,4S)-Pyrrolidinediamine suppliers" and "custom chiral amine synthesis," reflecting demand from contract research organizations and specialty chemical manufacturers. Storage typically requires argon atmosphere protection due to the compound's air sensitivity, while transportation follows standard non-hazardous material protocols.
Future research directions for (3,4-Pyrrolidinediamine,(3R,4S)-rel-(9CI)) may explore its bioorthogonal chemistry applications or proteolysis-targeting chimera (PROTAC) linker designs—topics generating substantial academic interest. As synthetic methodologies advance, particularly in flow chemistry and artificial intelligence-assisted retrosynthesis, the accessibility and applications of this stereochemically complex building block are expected to expand significantly.
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